molecular formula C9H9FO3 B2757454 2-Fluoro-4,6-dimethoxybenzaldehyde CAS No. 214492-73-6

2-Fluoro-4,6-dimethoxybenzaldehyde

Cat. No. B2757454
Key on ui cas rn: 214492-73-6
M. Wt: 184.166
InChI Key: MRXOVFKDPODHDQ-UHFFFAOYSA-N
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Patent
US08343944B2

Procedure details

To a solution of 1-fluoro-3,5-dimethoxybenzene (3.12 g, 20.0 mmol) in DMF (15 mL) was added dropwise phosphoryl trichloride (1.55 mL) at 0° C. The reaction mixture was stirred at room temperature overnight and poured onto ice. The resulting mixture was extracted with ethyl acetate (2×50 mL) and the combined organic layers were dried over anhydrous Na2SO4, concentrated in vacuo. The residue was purified by column chromatography on silica gel (EtOAc/PE=1/8) to give the title compound as a yellow solid (2.75 g, Yield: 74.6%). 1H NMR (400 MHz, DMSO-d) δ 10.15 (s, 1H), 6.52-6.56 (m, 2H), 3.91 (s, 3H), 3.88 (s, 3H). MS (ESI) m/z=185 [M+H]+.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
74.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=1.P(Cl)(Cl)(Cl)=O.CN([CH:20]=[O:21])C>>[F:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[CH:5]=[C:6]([O:8][CH3:9])[C:7]=1[CH:20]=[O:21]

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
FC1=CC(=CC(=C1)OC)OC
Name
Quantity
1.55 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (EtOAc/PE=1/8)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=O)C(=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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